3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . It has been identified as a target of interest in both breast and prostate cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex. The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Scientific Research Applications
Synthetic Methods and Characterization
Research in synthetic chemistry has developed various methods for synthesizing complex heterocyclic compounds, including those similar to the specified chemical structure. For instance, Zaki et al. (2017) detailed a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds were fully characterized by elemental and spectral analyses, suggesting a foundation for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential Anticancer Agents
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. A study by Fang et al. (2016) on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure indicated moderate to high levels of antitumor activities against several cancer cell lines. This research underscores the potential of such compounds in developing new therapeutic agents (Yilin Fang, Zhilin Wu, Mengwu Xiao, et al., 2016).
Antimicrobial and Antitubercular Activities
Compounds with pyrimidine-azitidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of such compounds, demonstrating potential as new leads for antibacterial and antituberculosis drugs (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
Anticoagulant Activity
Potapov et al. (2021) investigated compounds for their anticoagulant activity, focusing on the inhibition of blood coagulation factors Xa and XIa. Some compounds exhibited relatively high inhibitory activity, demonstrating the potential for new anticoagulant therapies (A. Potapov, B. V. Paponov, N. Podoplelova, et al., 2021).
Luminescent Materials
The development of luminescent materials has also benefited from research on heterocyclic compounds. Adamovich et al. (2021) synthesized new phosphorescent red iridium(III) emitters based on a dianionic C,N,C',N'-tetradentate ligand, demonstrating applications in organic light-emitting diodes (OLEDs) (V. Adamovich, Llorenç Benavent, Pierre-Luc Boudreault, et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a type 5 17-β-hydroxysteroid dehydrogenase, which plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . Amide analogues of the compound were found to be more effective than predicted by the cellular assay .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-2-29-13-12-23-22(16-29)26(33)31(25(28-23)19-7-9-21(27)10-8-19)17-24(32)30-14-11-18-5-3-4-6-20(18)15-30/h3-10H,2,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWHFNXVNBKULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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